Casein Kinase II Inhibitor IX, IQA is a selective and reversible inhibitor of casein kinase II, a serine/threonine protein kinase involved in numerous cellular processes, including cell proliferation and apoptosis. This compound is primarily utilized in research settings to study the role of casein kinase II in various biological contexts, particularly in cancer research due to its association with tumor progression and survival pathways.
The synthesis of Casein Kinase II Inhibitor IX, IQA typically involves multi-step organic synthesis techniques. Initial steps may include the formation of key intermediates through reactions such as cyclization and functional group transformations.
The molecular formula of Casein Kinase II Inhibitor IX, IQA is , with a molecular weight of approximately 292.29 g/mol. The compound features an indoloquinazolinone backbone that contributes to its inhibitory activity.
Casein Kinase II Inhibitor IX, IQA acts primarily through competitive inhibition of casein kinase II. Its mechanism involves binding to the ATP-binding site of the enzyme.
The mechanism by which Casein Kinase II Inhibitor IX, IQA exerts its effects involves several key steps:
The inhibition of casein kinase II can alter cellular processes such as apoptosis and cell cycle progression, making it a valuable tool in cancer research .
Casein Kinase II Inhibitor IX, IQA has several applications in scientific research:
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2